![molecular formula C12H8BrFO B1289597 1-Bromo-2-(4-fluorophenoxy)benzene CAS No. 1055987-64-8](/img/structure/B1289597.png)
1-Bromo-2-(4-fluorophenoxy)benzene
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Overview
Description
“1-Bromo-2-(4-fluorophenoxy)benzene” is a compound with the molecular weight of 267.1 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of such compounds often involves bromination and fluorination of benzene derivatives . The exact synthesis process for “1-Bromo-2-(4-fluorophenoxy)benzene” is not specified in the available resources.
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-(4-fluorophenoxy)benzene” is represented by the InChI code 1S/C12H8BrFO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
. This indicates that the compound consists of a benzene ring with bromine and fluorine substitutions.
Physical And Chemical Properties Analysis
“1-Bromo-2-(4-fluorophenoxy)benzene” is a liquid at room temperature . The compound is stored at temperatures between 2-8°C .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
1-Bromo-2-(4-fluorophenoxy)benzene: is a valuable building block in the synthesis of various pharmaceutical compounds. It is particularly useful in the preparation of drugs with antiviral, anti-inflammatory, and anticancer properties . Its reactivity allows for the introduction of the phenoxybenzene moiety into complex molecules, which can be pivotal in the development of new therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-(4-fluorophenoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOCRYQEFBDDIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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